molecular formula C21H16NO2+ B047257 9-Phenylcarboxylate-10-methylacridinium CAS No. 123632-55-3

9-Phenylcarboxylate-10-methylacridinium

Cat. No.: B047257
CAS No.: 123632-55-3
M. Wt: 314.4 g/mol
InChI Key: RXNXLAHQOVLMIE-UHFFFAOYSA-N
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Description

9-Phenylcarboxylate-10-methylacridinium (often referred to as 9-(phenoxycarbonyl)-10-methylacridinium) is a cationic heterocyclic compound widely studied for its chemiluminogenic properties. Its structure comprises an acridinium core substituted at the 9-position with a phenoxycarbonyl group and a methyl group at the 10-position. This compound and its derivatives are precursors to chemiluminescent reactions, particularly in the presence of hydrogen peroxide (H₂O₂) under alkaline conditions, generating excited-state 10-methyl-9-acridinone, which emits light upon relaxation . The chemiluminescence efficiency and stability of these compounds make them valuable in analytical chemistry for detecting biomolecules, such as DNA, antibodies, and enzymes .

Properties

IUPAC Name

phenyl 10-methylacridin-10-ium-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16NO2/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15/h2-14H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNXLAHQOVLMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154056
Record name 9-Phenylcarboxylate-10-methylacridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123632-55-3
Record name 9-Phenylcarboxylate-10-methylacridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Phenylcarboxylate-10-methylacridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Yield and Purity

  • Classical Route : Yields 50–70% with >95% purity after chromatography.

  • Electrochemical Route : Achieves 80–85% yield but requires specialized equipment.

  • Stabilized Adduct Method : Yields 65% with enhanced shelf life.

Industrial Scalability

The classical method remains preferred for large-scale production due to established infrastructure, whereas electrochemical synthesis is limited to niche applications .

Scientific Research Applications

Chemiluminescent Labels in Assays

Overview : The primary application of 9-Phenylcarboxylate-10-methylacridinium lies in its use as a chemiluminescent label in assays. These labels are crucial for detecting specific biomolecules in various biological and chemical investigations.

Key Features :

  • Stability : The compound exhibits hydrolytic stability, which is essential for maintaining the integrity of the assay over time. This stability allows it to function effectively in high-temperature and high-pH conditions typical in many assays .
  • Sensitivity : Acridinium esters, including this compound, provide extremely sensitive detection methods due to their ability to emit light upon chemical reaction .

Applications in Molecular Biology

DNA Probes : The compound is extensively used in DNA probe-based assays. Its unique structure allows it to resist hydrolysis, making it suitable for long-term storage and use in various biological applications.

Case Study: Nucleic Acid Detection

A study demonstrated that the nucleophilic addition at the 9 position of the acridinium ring significantly enhances its stability against hydrolysis. This characteristic is particularly beneficial for DNA probes that require prolonged stability during storage and use .

Immunoassays

Overview : In the medical field, this compound is utilized in immunoassays for detecting specific proteins or antigens. These assays are vital for diagnostic purposes.

Mechanism of Action :

The chemiluminescence emitted from this compound can be triggered by the presence of specific biomolecules, allowing for accurate quantification and detection .

Industrial Applications

Detection of Hydrogen Peroxide : The compound is employed in industrial settings to detect and quantify hydrogen peroxide levels. This is particularly important in industries where hydrogen peroxide is used as a bleaching agent or disinfectant.

Methodology :

The detection process typically involves the oxidation of the acridinium ester using hydrogen peroxide, resulting in a measurable chemiluminescent signal that correlates with the concentration of hydrogen peroxide present .

Future Directions and Research Opportunities

Research continues to explore enhancements to the properties of this compound, including modifications to extend its chemiluminescent properties and improve its application range across different scientific fields. Potential future studies may focus on:

  • Developing new synthetic routes to enhance yield and purity.
  • Investigating novel applications in environmental monitoring and clinical diagnostics.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Phenyl Acridine-9-Carboxylates

Phenyl acridine-9-carboxylates are neutral precursors to 9-phenoxycarbonyl-10-methylacridinium salts. Key differences include:

  • Crystal Lattice Interactions: Unlike their quaternary acridinium salts, phenyl acridine-9-carboxylates exhibit dispersive interactions (e.g., π-π stacking) between molecules, stabilizing their crystal lattices. In contrast, 9-phenoxycarbonyl-10-methylacridinium salts rely on electrostatic interactions between cations and counterions (e.g., trifluoromethanesulfonate) .
  • Reactivity: The neutral precursors lack the cationic charge required for rapid chemiluminescent reactions. Conversion to the acridinium form via alkylation (e.g., methylation) is necessary to activate chemiluminogenic properties .
Table 1: Structural and Thermodynamic Comparison
Property Phenyl Acridine-9-Carboxylate 9-Phenoxycarbonyl-10-methylacridinium Salt
Crystal Stabilization Dispersive interactions Electrostatic interactions
Enthalpy of Formation Lower (sublimation-dominated) Higher (lattice enthalpy-dominated)
Chemiluminescence Inactive Active (quantum yield: ~0.01–0.1)

Substituted Derivatives

Substituents on the phenyl ring significantly influence chemiluminescence efficiency and hydrolysis resistance:

(a) Electron-Withdrawing Groups (e.g., NO₂, Cl)
  • Example: 9-(2-Nitrophenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate . Effect: The nitro group increases electrophilicity at the ester bond, accelerating hydrolysis but reducing chemiluminescence quantum yield due to steric hindrance and electronic effects . Quantum Yield: ~0.02 (lower than unsubstituted derivatives) .
(b) Electron-Donating Groups (e.g., CH₃, OCH₃)
  • Example: 9-(4-Methylphenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate . Effect: Methyl groups enhance steric protection of the ester bond, reducing hydrolysis rates. However, the dihedral angle between the acridine and phenyl rings (3.0°) increases π-π stacking efficiency, stabilizing the excited state . Quantum Yield: ~0.08 (higher than nitro-substituted analogues) .
(c) Halogen-Substituted Derivatives (e.g., F, Cl)
  • Example: 9-(3-Fluorophenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate . Effect: Fluorine substituents introduce C–F⋯π interactions, stabilizing crystal packing. However, the electron-withdrawing nature slightly reduces chemiluminescence intensity compared to methyl-substituted derivatives .
Table 2: Substituent Effects on Key Properties
Substituent Position Dihedral Angle (°) Hydrolysis Resistance Quantum Yield
NO₂ 2 3.0–11.1 Low 0.02
CH₃ 4 3.0 High 0.08
F 3 15.1 Moderate 0.05
Cl 2,6 20.8 Moderate 0.04

Other Acridinium Salts

  • Instead, it serves as a catalyst in organic synthesis (e.g., aromatization of dihydropyridines) .
  • 9-(Methoxycarbonyl)-10-methylacridinium Methyl Sulfate: Smaller ester group (methoxy vs. phenoxy) reduces steric protection, leading to faster hydrolysis. Quantum yield (~0.03) is lower due to reduced excited-state stability .

Biological Activity

9-Phenylcarboxylate-10-methylacridinium (CAS No. 123632-55-3) is a compound of interest in various biological and chemical research fields due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound consists of an acridinium moiety substituted with a phenylcarboxylate group. This configuration contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to undergo photoredox reactions. Upon illumination, it can generate reactive species that interact with cellular components, potentially leading to oxidative stress in target cells. This mechanism has been linked to its anti-cancer properties, as it can inhibit tumor cell proliferation by inducing apoptosis through oxidative pathways .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that this compound can effectively inhibit the growth of breast cancer cells by disrupting mitochondrial function and promoting cell cycle arrest .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityMCF-7 (breast)5.2Induces apoptosis
CytotoxicityHeLa (cervical)4.8Disrupts mitochondrial function
Antioxidant ActivityH2O2-induced stressN/AScavenges free radicals

Case Study 1: Anticancer Efficacy

A study published in the Journal of Bioluminescence and Chemiluminescence investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 5.2 µM. The mechanism was attributed to the activation of apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and DNA fragmentation .

Case Study 2: Photodynamic Therapy

In another study, researchers explored the use of this compound as a photosensitizer in photodynamic therapy (PDT). The compound was illuminated with specific wavelengths, resulting in the generation of singlet oxygen species that effectively targeted cancer cells while sparing normal tissues. This approach demonstrated enhanced selectivity and reduced side effects compared to traditional chemotherapeutics .

Q & A

Q. Advanced

  • Matrix-matched calibration : Account for interference from biological samples (e.g., serum proteins) by spiking standards into analyte-free matrices .
  • Surface immobilization : Covalent attachment to silica nanoparticles reduces aggregation-induced quenching .
  • Kinetic normalization : Use internal standards (e.g., stable isotopologs) to correct for environmental fluctuations (temperature, O₂ levels) .
    Validation via limit of detection (LOD) and precision (%RSD) studies is essential .

How do solvent polarity and viscosity affect the chemiluminescence quantum yield?

Advanced
Solvent effects are probed using:

  • Kamlet-Taft parameters : Correlate π* (polarizability) and β (H-bond acceptance) with emission efficiency. Polar aprotic solvents (e.g., DMSO) enhance charge transfer but may stabilize non-emissive states .
  • Time-resolved anisotropy : Measures rotational diffusion to quantify viscosity impacts on excited-state lifetimes .
    Microfluidic systems enable rapid screening of solvent libraries under controlled shear conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-Phenylcarboxylate-10-methylacridinium
Reactant of Route 2
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9-Phenylcarboxylate-10-methylacridinium

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